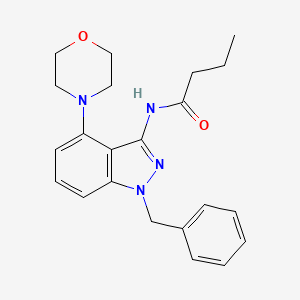

![molecular formula C18H19N3O4S B5562463 N-[1-methyl-2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]-N-phenylmethanesulfonamide](/img/structure/B5562463.png)

N-[1-methyl-2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]-N-phenylmethanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of quinoxaline derivatives often involves complex reactions, utilizing reagents like Poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) and N,N,N',N'-tetrabromobenzene-1,3-disulfonamide for efficient yields under aqueous and solvent-free conditions (Ghorbani‐Vaghei & Akbari-Dadamahaleh, 2009). Another approach involves oxidative dehydrobromination of 3-(α-bromobenzyl)quinoxalin-2(1H)-ones, converting them into 3-aroylquinoxalin-2(1H)-ones with high yield (Gorbunova & Mamedov, 2006).

Molecular Structure Analysis

Crystallographic techniques have been employed to study the molecular structure of related quinoxaline derivatives, revealing their triclinic crystal system, P-1 space group, and detailed geometric parameters (Li et al., 2006). These analyses provide insights into the spatial arrangement and intermolecular interactions critical for understanding the compound's behavior and reactivity.

Chemical Reactions and Properties

Quinoxaline derivatives exhibit varied chemical reactivity, including their role as corrosion inhibitors, where they form protective films on metal surfaces to prevent acid attack, demonstrating their adsorption characteristics and mixed-type inhibition properties (Olasunkanmi et al., 2016). Such properties underscore their potential utility in materials science and engineering applications.

Physical Properties Analysis

While specific physical properties of "N-[1-methyl-2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]-N-phenylmethanesulfonamide" are not directly reported, related studies on quinoxaline derivatives provide valuable context. Physical properties such as melting points, solubility, and crystallinity can be inferred from structural analogs, guiding the development of new materials and pharmaceuticals.

Chemical Properties Analysis

Quinoxaline compounds are known for their diverse chemical properties, including their use in synthesizing novel anticancer agents and their involvement in various organic reactions to form complex heterocyclic compounds. These properties are influenced by substituents on the quinoxaline ring, offering avenues for designing molecules with desired biological or chemical activities (Sheng et al., 2007).

Scientific Research Applications

Synthesis and Structural Analysis

Quinoxaline derivatives are synthesized and characterized using techniques such as NMR, IR, and single-crystal X-ray diffraction, highlighting their structural complexity and potential for diverse applications (Xue-mei Li et al., 2006). These compounds belong to various crystal systems, and their detailed structural analysis aids in understanding their chemical behavior and potential for further modification.

Corrosion Inhibition

Sulfonamide-based quinoxaline derivatives have been studied for their corrosion inhibition properties. For instance, certain quinoxalinyl-dihydropyrazolyl-phenyl-methanesulfonamides exhibit significant inhibition of mild steel corrosion in acidic media. These compounds form protective films on the metal surface, preventing direct acid attack and demonstrating the potential of similar compounds in industrial applications (L. Olasunkanmi et al., 2016).

Drug Synthesis and Biological Activity

Research into N-sulfonyl derivatives of quinoxalinecarboxylate indicates their role as precursors in synthesizing biologically active compounds. These derivatives have been identified as antagonists at specific receptor sites, suggesting that similar sulfonamide-quinoxaline compounds could serve as key intermediates in developing new pharmacological agents (S. Hays et al., 1993).

Material Science and Chemistry

Quinoxaline derivatives are also relevant in material science and synthetic chemistry, where they contribute to the synthesis of novel materials and chemicals. For example, the synthesis of new quinoxalines with potential as non-steroidal anti-inflammatory and analgesic agents demonstrates the versatility of these compounds in creating new therapeutic options (S. Wagle et al., 2008).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-[1-oxo-1-(3-oxo-2,4-dihydroquinoxalin-1-yl)propan-2-yl]-N-phenylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4S/c1-13(21(26(2,24)25)14-8-4-3-5-9-14)18(23)20-12-17(22)19-15-10-6-7-11-16(15)20/h3-11,13H,12H2,1-2H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCYGMPONDQQDJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CC(=O)NC2=CC=CC=C21)N(C3=CC=CC=C3)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-oxo-1-(3-oxo-2,4-dihydroquinoxalin-1-yl)propan-2-yl]-N-phenylmethanesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B5562389.png)

![N-[1-methyl-2-(4-methylphenoxy)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B5562393.png)

![ethyl 2-(1-adamantylcarbonyl)-1,1-dicyano-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B5562396.png)

![2-hydroxy-5-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid](/img/structure/B5562399.png)

![N-[1-(6-methylpyridin-3-yl)ethyl]-1-(2-piperazin-1-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5562413.png)

![1-[(2S)-2-hydroxy-3-phenylpropanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5562421.png)

![4-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5562426.png)

![10-(2-chlorophenyl)-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9-one](/img/structure/B5562428.png)

![5-amino-6-oxo-2,6-dihydrodibenzo[cd,g]indazole-4-sulfonic acid](/img/structure/B5562435.png)

![N-(4-isopropoxy-1-methyl-1H-indazol-3-yl)-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-9-carboxamide](/img/structure/B5562449.png)

![N-[(5-chloro-2-thienyl)methyl]-1-cyclopentyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5562451.png)

![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5562457.png)

![3-nitro-1-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B5562478.png)